4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline
Overview
Description
The compound "4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline" is a derivative of 1,2,3-triazole, which is a class of heterocyclic compounds featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole ring is known for its utility in medicinal chemistry due to its resemblance to the peptide bond and its ability to mimic various biological molecules .
Synthesis Analysis
The synthesis of triazole derivatives often involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a type of click chemistry. This method is highly efficient and has been used to produce a series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides with potent antiproliferative activity against cancer cell lines . Another approach is the pseudo-four component click synthesis, which can yield mono- and dibenzylated 1,2,3-triazoles from aniline derivatives . These methods demonstrate the versatility and accessibility of triazole-based compounds in chemical synthesis.
Molecular Structure Analysis
The molecular structure of triazole derivatives can be complex, with the potential for various substitutions on the triazole ring that can significantly affect the compound's properties and biological activity. For instance, the dihedral angles between the triazole ring and other substituents, such as benzene rings, can influence the overall molecular conformation, which is crucial for the interaction with biological targets .
Chemical Reactions Analysis
Triazole derivatives can participate in a variety of chemical reactions. They can act as ligands in coordination polymers, demonstrating diverse structural and functional properties . The reactivity of the aniline N-H bond in monobenzylated 1,2,3-triazoles can be exploited to produce dibenzylated derivatives, which can have different biological activities . Additionally, triazole compounds can be used as sensors for the detection of toxic aromatic amines, utilizing their ability to form hydrogen-bonded adducts .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The presence of substituents can affect properties such as solubility, melting point, and reactivity. For example, the Schiff base of aniline derivatives has been shown to possess antimicrobial, antioxidant, and larvicidal activities, which are attributed to the specific functional groups present in the molecule . The crystal structure of these compounds, as determined by X-ray diffraction, can provide insights into their stability and potential interactions in a biological context .
Scientific Research Applications
Anti-Proliferative Agents
4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline and its derivatives have been studied for their potential as anti-proliferative agents. For instance, a study synthesized compounds linking triazole and benzimidazole pharmacophores, which exhibited significant in vitro anti-proliferative activity against certain human tumor cell lines, notably showing growth inhibition in renal cancer cells (Sahay & Ghalsasi, 2017).
Self-Aggregation Studies
Another study focused on the self-aggregation properties of compounds like N-((1-((1-ethyl-1H-benzo[d]imidazol-2-yl)methyl)-1H-1,2,3-triazole-4-yl)methyl)aniline. This compound demonstrated unique solidification behavior and was investigated for its anticancer potential, utilizing click chemistry for the in situ generation of the triazole moiety (Sahay & Ghalsasi, 2019).
Photoluminescence in Copper(I) Complexes
Research into photoluminescent copper(I) complexes incorporating amido-triazole ligands involved compounds like N-phenyl-2-(1-phenyl-1H-1,2,3-triazol-4-yl)aniline. These complexes were explored for their long-lived photoluminescence properties, offering insights into potential applications in materials science (Manbeck, Brennessel, & Eisenberg, 2011).
Sensor for Aniline Recognition
4-Salicylideneamino-3-methyl-1,2,4-triazole-5-thione, a tridentate triazole-based Schiff base, was found effective in selectively detecting toxic aromatic amines like aniline, indicating potential applications in chemical sensing and environmental monitoring (Kumar, Tamilarasan, & Sreekanth, 2011).
Antimicrobial Activity
A study synthesized a series of 1-benzyl/aryl-4-{[(1-aryl-1H-1,2,3-triazol-4-yl)methoxy]methyl}-1H-1,2,3-triazole derivatives, which were evaluated for their antimicrobial activity, showcasing the potential use of these compounds in the development of new antimicrobial agents (Reddy et al., 2016).
Safety And Hazards
properties
IUPAC Name |
4-(benzotriazol-1-ylmethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c14-11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)15-16-17/h1-8H,9,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSIHNFDWYIROW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377441 | |
Record name | 4-[(1H-Benzotriazol-1-yl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline | |
CAS RN |
129075-89-4 | |
Record name | 4-[(1H-Benzotriazol-1-yl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1H-Benzotriazol-1-ylmethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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